molecular formula C15H15N3O5S B5035222 N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide

N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide

Katalognummer B5035222
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: YZJCMSRKZNEYBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ENB-0040 or Plicera, and it is a potent inhibitor of cathepsin K, a lysosomal cysteine protease.

Wirkmechanismus

N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide is a potent inhibitor of cathepsin K, a lysosomal cysteine protease. Cathepsin K is involved in the degradation of bone matrix proteins and is overexpressed in various types of cancer. The inhibition of cathepsin K by ENB-0040 leads to the accumulation of undegraded bone matrix proteins, which increases bone mineral density and reduces the risk of fractures in osteoporosis. In cancer, the inhibition of cathepsin K by ENB-0040 reduces tumor growth and metastasis by inhibiting the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide have been extensively studied. In preclinical studies, ENB-0040 has been shown to increase bone mineral density and reduce the risk of fractures in osteoporosis. It has also been shown to reduce tumor growth and metastasis in various types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide in lab experiments is its potent inhibition of cathepsin K. This allows for the investigation of the role of cathepsin K in various biological processes. However, the use of ENB-0040 in lab experiments is limited by its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the research on N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide. One direction is the investigation of its potential use in the treatment of other diseases that involve the overexpression of cathepsin K, such as arthritis and atherosclerosis. Another direction is the development of more cost-effective synthesis methods to increase the availability of ENB-0040 for lab experiments and clinical trials. Additionally, the investigation of the potential side effects of ENB-0040 is an important direction for future research.

Synthesemethoden

The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide involves a series of chemical reactions. The starting material for the synthesis is 4-nitrobenzoic acid, which is reacted with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with N-(ethylsulfonyl)aniline to form N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide. The final product can be obtained through crystallization and recrystallization processes.

Wissenschaftliche Forschungsanwendungen

N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of osteoporosis. Cathepsin K is involved in the degradation of bone matrix proteins, and its inhibition by ENB-0040 has been shown to increase bone mineral density and reduce the risk of fractures in preclinical studies.
ENB-0040 has also been investigated for its potential use in the treatment of cancer. Cathepsin K is overexpressed in various types of cancer, and its inhibition by ENB-0040 has been shown to reduce tumor growth and metastasis in preclinical studies.

Eigenschaften

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-2-16-24(22,23)14-9-5-12(6-10-14)17-15(19)11-3-7-13(8-4-11)18(20)21/h3-10,16H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJCMSRKZNEYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.